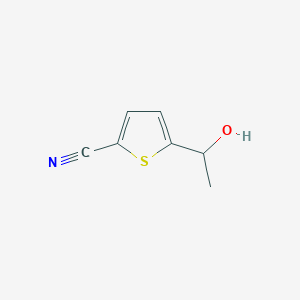
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 2413884-39-4 . It has a molecular weight of 209.27 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the Appel Reaction . Sulfonyl chloride is dissolved in dichloromethane (CH2Cl2), and an excess of gaseous ammonia (NH3) is bubbled through the solution over 1 hour .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO4S/c1-7(2)6(5-13(8,9)10)11-3-4-12-7/h6H,3-5H2,1-2H3,(H2,8,9,10) . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 209.27 .科学的研究の応用
Atmospheric Chemistry and Environmental Science
In the context of atmospheric chemistry, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is related to the study of sulfur compounds like dimethyl sulfide (DMS) and dimethyl sulfoxide (DMSO), which play crucial roles in cloud formation and the sulfur cycle. Research shows the oxidation processes involving these compounds result in the formation of methanesulfonic acid (MSA), a component significant for understanding cloud condensation nucleation activity and its implications on climate models. One study highlights the high-yield formation of methane sulfinic acid from the OH-radical initiated oxidation of DMSO, emphasizing the intricate mechanisms of atmospheric sulfur compound transformations (Arsene et al., 2002).
Microbial Metabolism and Biogeochemical Cycling
Methanesulfonic acid, a derivative of the compound of interest, serves as a key intermediate in the biogeochemical cycling of sulfur. It is produced in large quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide and plays a critical role in sulfur cycling through its utilization by various aerobic bacteria as a sulfur source for growth. This highlights the compound's importance in microbial metabolism and environmental sulfur cycling (Kelly & Murrell, 1999).
Molecular Interactions and Inhibition Studies
Further, this compound derivatives have been explored for their inhibitory properties against human carbonic anhydrase isozymes, indicating potential biomedical applications. These studies contribute to our understanding of molecular interactions and the development of inhibitors for therapeutic purposes (Akbaba et al., 2014).
Environmental Impacts and Aerosol Science
Research on methanesulfonates, closely related to the target compound, delves into their hygroscopic properties and impacts on cloud condensation nucleation activity. These studies are vital for assessing the environmental impacts of sulfur compounds in marine aerosols and their influence on cloud properties and climate change (Guo et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-7(2)6(5-13(8,9)10)11-3-4-12-7/h6H,3-5H2,1-2H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFUFZQHEJKLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CS(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2878098.png)
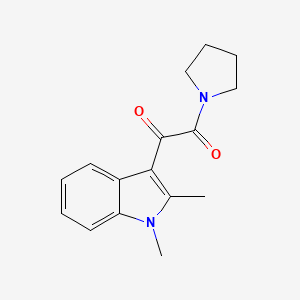
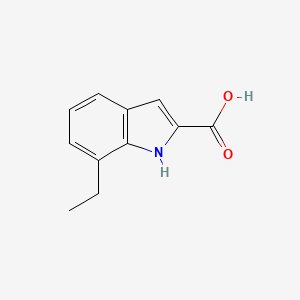
![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)
![Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2878102.png)
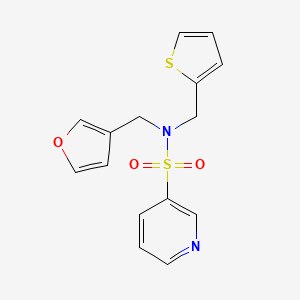

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2878108.png)
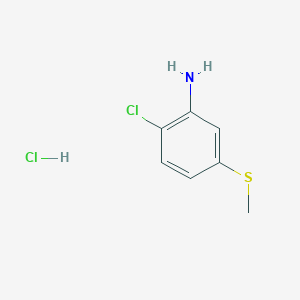
![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2878112.png)
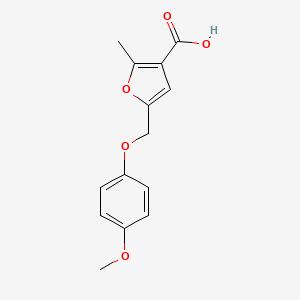
![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2878117.png)
